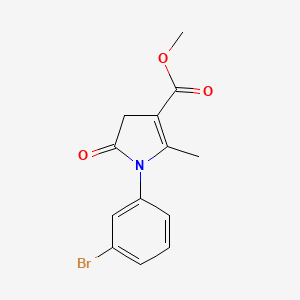![molecular formula C14H21N3O3 B5677738 (3S*,4R*)-1-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-4-methylpiperidine-3,4-diol](/img/structure/B5677738.png)
(3S*,4R*)-1-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-4-methylpiperidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, including low-temperature conversions and intramolecular strategies. For instance, compounds within the pyridinol and pyridine categories have been synthesized through innovative methods, such as aryl bromide-to-alcohol conversions, Baeyer-Villiger reactions, and intramolecular Friedel-Crafts strategies (Wijtmans et al., 2004; Dhau et al., 2013). These methodologies underline the importance of tailored synthetic routes for obtaining complex molecules.
Molecular Structure Analysis
The structural characterization of similar molecules often involves X-ray diffraction and quantum chemical DFT analysis. These studies reveal insights into molecular conformations and the impact of substituents on molecular geometry. For example, research on isothiazolopyridine derivatives has illustrated how substituent effects influence the conformation of molecules, providing a basis for understanding the structural nuances of complex compounds (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactivity of related compounds has been explored through reactions with peroxyl radicals, showcasing their potential as antioxidants. Studies have found that certain pyridinols exhibit remarkable chain-breaking antioxidant capabilities, highlighting the diverse reactivity of such structures (Wijtmans et al., 2004). These findings are pertinent for understanding the reactivity of similarly structured molecules.
Physical Properties Analysis
Physical properties, such as solubility and melting points, are crucial for assessing the applicability of chemical compounds. Although specific data for "(3S*,4R*)-1-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-4-methylpiperidine-3,4-diol" are not directly available, studies on related compounds provide valuable proxies. For instance, investigations into the solubility and thermal behavior of dimethylaminopyridine derivatives offer insights into how structural features influence physical properties (Sączewski, 2013).
Chemical Properties Analysis
The chemical properties of molecules like "(3S*,4R*)-1-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-4-methylpiperidine-3,4-diol" can be inferred from studies on similar compounds. Research on the oxidation of methyl aromatics using dimethylaminopyridine (DMAP) as a catalyst highlights the versatile chemical behavior of DMAP-related compounds, suggesting potential pathways for functionalizing the molecule (Zhang et al., 2012).
properties
IUPAC Name |
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[6-(dimethylamino)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(20)6-7-17(9-11(14)18)13(19)10-4-5-12(15-8-10)16(2)3/h4-5,8,11,18,20H,6-7,9H2,1-3H3/t11-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBCUHSSHDBKQU-SMDDNHRTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)C2=CN=C(C=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C[C@@H]1O)C(=O)C2=CN=C(C=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[6-(dimethylamino)pyridin-3-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-fluoro-N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5677656.png)
![1-[(4-methoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5677670.png)

![3,5-dichloro-4-methyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B5677685.png)
![(3R*,4S*)-4-cyclopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5677690.png)

![N,2-dimethyl-N-[3-(1H-pyrazol-1-yl)propyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5677698.png)

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5677726.png)

![4-{2-oxo-2-[2-(1,3-thiazol-2-yl)piperidin-1-yl]ethyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5677746.png)
![1-[(2-fluorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5677747.png)
![1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]-4-phenylpyrrolidin-2-one](/img/structure/B5677754.png)
![(4S)-N-ethyl-4-{[(4-hydroxyphenyl)acetyl]amino}-1-[(methylthio)acetyl]-L-prolinamide](/img/structure/B5677756.png)